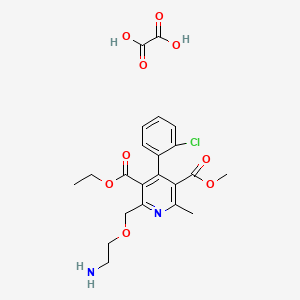

Dehydro Amlodipine Oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

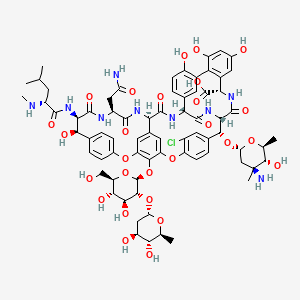

Dehydro Amlodipine Oxalate (DAO) is an important and versatile compound used in various scientific research applications. It is the active metabolite of amlodipine, a calcium channel blocker used to treat hypertension. DAO has been found to have numerous biochemical and physiological effects, making it a useful tool in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-Hypertensive Effects

Dehydro amlodipine oxalate, commonly known as amlodipine, exhibits notable antioxidant effects on blood vessels and has been studied for its potential in reducing oxidative stress in the brain. This effect is particularly evident in hypertensive patients, as demonstrated by Hirooka et al. (2006), who found that amlodipine treatment reduced oxidative stress in stroke-prone hypertensive rats.

Role in Metabolism and Pharmacokinetics

The metabolism of amlodipine in human liver microsomes has been a subject of study, focusing on the role of CYP3A4/5 in its dihydropyridine dehydrogenation. Zhu et al. (2014) highlighted the significant activity of CYP3A4 in amlodipine dehydrogenation, providing insights into its metabolic clearance in humans (Zhu et al., 2014).

Enantiomeric Separation and Analysis

The separation of amlodipine enantiomers has been explored for its pharmaceutical implications. Hancu et al. (2015) developed a capillary electrophoresis method for this purpose, which could be beneficial for routine pharmaceutical applications (Hancu et al., 2015).

Pharmacodynamic Properties

Amlodipine's pharmacodynamic properties have been studied in relation to cardiovascular diseases. The impact of amlodipine on serum and aortic cholesterol, lipid peroxidation, antioxidant status, and aortic histology in cholesterol-fed rabbits was investigated by Turgan et al. (2003). Their findings suggest that amlodipine has atheroprotective effects through its interaction with cellular antioxidants (Turgan et al., 2003).

Pharmacokinetic and Bioequivalence Studies

The pharmacokinetics and bioequivalence of amlodipine have been extensively studied, as evidenced by Liu et al. (2009), who evaluated the bioavailability and bioequivalence of different amlodipine formulations in healthy Chinese volunteers (Liu et al., 2009).

Wirkmechanismus

Target of Action

Dehydro Amlodipine Oxalate is a derivative of Amlodipine, a popular antihypertensive drug . Amlodipine belongs to the group of drugs called dihydropyridine calcium channel blockers . Its primary targets are the peripheral blood vessels . Due to their selectivity for the peripheral blood vessels, dihydropyridine calcium channel blockers are associated with a lower incidence of myocardial depression and cardiac conduction abnormalities than other calcium channel blockers .

Mode of Action

Amlodipine exerts its action through inhibition of calcium influx into vascular smooth muscle cells and myocardial cells . This results in a reduction in peripheral vascular resistance, causing a decrease in blood pressure . Amlodipine also has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Amlodipine is the calcium signaling pathway. By blocking the influx of calcium into vascular smooth muscle cells, Amlodipine prevents the contraction of these cells, leading to vasodilation . This reduces peripheral vascular resistance and lowers blood pressure .

Pharmacokinetics

Amlodipine, the parent compound, is known to be a long-acting, lipophilic drug This suggests that Dehydro Amlodipine Oxalate may have similar properties

Result of Action

The primary result of Amlodipine’s action is a decrease in blood pressure . This is achieved through the relaxation and dilation of the peripheral blood vessels . Amlodipine is commonly used in the treatment of high blood pressure and angina .

Eigenschaften

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHKAMHZXZAAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675661 |

Source

|

| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216406-90-4 |

Source

|

| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)